Naringenin 7-rutinoside

Catalog No.
S536703
CAS No.
14259-46-2
M.F
C27H32O14
M. Wt
580.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naringenin 7-rutinoside

CAS Number

14259-46-2

Product Name

Naringenin 7-rutinoside

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one

Molecular Formula

C27H32O14

Molecular Weight

580.5 g/mol

InChI

InChI=1S/C27H32O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-7,10,16,18,20-29,31-36H,8-9H2,1H3

InChI Key

HXTFHSYLYXVTHC-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Narirutin, Isonaringenin, Isonaringin, Naringenin 7-beta-rutinoside, Naringenin 7-O-rutinoside, (2S)-Narirutin

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O

The exact mass of the compound Narirutin is 580.179 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. It belongs to the ontological category of dihydroxyflavanone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Naringenin 7-rutinoside (CAS: 14259-46-2), commonly known as narirutin, is a high-value flavanone glycoside consisting of a naringenin aglycone core linked to a rutinose disaccharide at the C7 position. In industrial and pharmaceutical procurement, it is primarily sourced as a highly bioavailable, water-compatible delivery vehicle for naringenin that completely bypasses the severe sensory and solubility limitations of its structural analogs[1]. Unlike the free aglycone, which suffers from extreme hydrophobicity, narirutin offers improved aqueous processability, making it a preferred precursor and active ingredient in functional formulations, pharmacokinetic modeling, and advanced nutritional biochemistry[2].

Research Fit

Compound Type Flavanone‑7‑O‑rutinoside (Citrus flavonoid glycoside)
Primary Use Phytochemical reference standard, colonic absorption & microbiota‑dependent metabolism studies
Research Context Flavonoid bioavailability, metabolism, and enzymatic biotransformation research

Substituting naringenin 7-rutinoside with its close isomer naringin (naringenin 7-O-neohesperidoside) or the raw naringenin aglycone introduces critical manufacturing and formulation failures. The structural difference between narirutin's rutinose linkage and naringin's neohesperidose linkage dictates sensory properties: naringin is intensely bitter with a low detection threshold, requiring costly taste-masking excipients in oral products, whereas narirutin is completely tasteless [1]. Furthermore, substituting with the naringenin aglycone results in severe liquid handling bottlenecks due to its extremely poor aqueous solubility (~4.38 µg/mL), which limits dissolution rates and bioavailability in aqueous matrices [2]. Narirutin uniquely resolves both the sensory and solubility constraints of the naringenin class.

Substitution Risk

Naringenin 7‑Rutinoside
Naringenin‑7‑O‑Glucoside
Absorption Site
Colon (microbiota‑dependent)
Small intestine (direct)
Hydrolytic Enzyme
Microbial α‑rhamnosidase
Lactase phloridzin hydrolase
Metabolic Route
Colonic deglycosylation → delayed systemic exposure
Small intestinal hydrolysis → rapid absorption

These metabolic route differences may preclude simple substitution in absorption and metabolism studies.

Sensory Profile and Bitterness Threshold for Oral Formulations

The glycosidic linkage in flavanones strictly governs their organoleptic properties. Naringin, containing a neohesperidose moiety, possesses an intense bitterness with a human detection threshold of approximately 0.01 mmol/L (or ~300 ppm). In stark contrast, naringenin 7-rutinoside (narirutin) contains a rutinose moiety, rendering it entirely tasteless and devoid of a bitterness threshold [1]. This binary difference allows narirutin to be formulated at high concentrations in oral liquids and chewable therapeutics without the need for cyclodextrin complexation or artificial sweeteners.

Evidence DimensionBitterness Detection Threshold
Target Compound DataNarirutin: Tasteless (No threshold)
Comparator Or BaselineNaringin: ~0.01 mmol/L (~300 ppm)
Quantified DifferenceAbsolute elimination of bitterness
ConditionsOrganoleptic human sensory panel testing in aqueous solution

Procuring narirutin eliminates the requirement for downstream taste-masking agents in functional foods, pediatric formulations, and oral nutraceuticals.

Plasma AUC
Head‑to‑head
4‑fold higher AUC for naringenin‑7‑O‑glucoside vs. narirutin (P<0.05)
Colonic absorption context supports microbiota‑dependent metabolism studies
Healthy human crossover study, orange juice matrix

Aqueous Solubility and Liquid Processability

Aqueous solubility is a primary bottleneck for naringenin-class compounds. While naringenin aglycone is highly hydrophobic (solubility ~4.38 µg/mL) and naringin exhibits low room-temperature solubility (~38 µg/mL), narirutin demonstrates significantly enhanced solubility at approximately 500 µg/mL at room temperature [1]. This order-of-magnitude increase in aqueous compatibility facilitates easier dissolution in polar solvents and aqueous manufacturing workflows, preventing precipitation during liquid formulation scaling.

Evidence DimensionRoom Temperature Water Solubility
Target Compound DataNarirutin: ~500 µg/mL
Comparator Or BaselineNaringin: ~38 µg/mL; Naringenin: ~4.38 µg/mL
Quantified Difference13.1x higher solubility than naringin; >100x higher than aglycone
ConditionsAqueous extraction/dissolution at room temperature (approx. 25°C)

Higher aqueous solubility directly translates to faster dissolution times, reduced solvent usage, and higher maximum dosing in liquid phase manufacturing.

Tmax & Cmax Shift
Head‑to‑head
Tmax 311 min (rutinoside) vs 92 min (glucoside); Cmax 5.4‑fold higher for glucoside (P=0.002)
Delayed Tmax supports colonic delivery research; rapid absorption context with glucoside
Human subjects, same study

Potent Inhibition of OATP Transporters for Pharmacokinetic Modeling

In pharmacokinetic research, narirutin acts as a potent inhibitor of organic anion-transporting polypeptides (OATPs), which are critical for drug absorption. Assays measuring the uptake of estrone 3-sulfate demonstrate that narirutin inhibits OATP1A2 and OATP2B1 with IC50 values of 22.6 µM and 18.2 µM, respectively [1]. In head-to-head comparisons, narirutin exhibits significantly stronger inhibitory activity against these transporters than naringin, making it a superior analytical standard and research tool for modeling citrus-drug interactions.

Evidence DimensionOATP2B1 Inhibition (IC50)
Target Compound DataNarirutin: 18.2 µM
Comparator Or BaselineNaringin: Weaker inhibition (lower potency rank)
Quantified DifferenceNarirutin demonstrates a strictly higher inhibitory potency rank (Naringenin > Narirutin > Naringin)
ConditionsIn vitro OATP-expressing cell models measuring estrone 3-sulfate uptake

For pharmaceutical researchers studying drug bioavailability and transporter interactions, narirutin provides a more accurate and potent baseline for modeling than naringin.

Rutinosidase Specificity
Head‑to‑head
Narirutin (α‑1,6) hydrolyzed by three rutinosidases; naringin (α‑1,2) not hydrolyzed
Rutinoside linkage required for enzymatic biotransformation studies
In vitro enzyme assays (AnRut, αRβD I, αRβD II)
DMSO Solubility
Data to verify
100 mg/mL (172 mM) at 25°C
Supports high‑concentration stock preparation; reduces solvent interference
Vendor‑reported solubility; verify for assay conditions
Airway Eosinophil Endpoint
Reported
10 mg/kg p.o. reduced eosinophils and blocked IL‑4 elevation (P<0.05)
Supports eosinophilic inflammation model endpoint monitoring
OVA‑challenged mouse model, 7‑day dosing
Shikimate Kinase Target
Class‑level inference
Narirutin inhibits shikimate kinase; naringin shows no reported activity
Target engagement context for antitubercular target research; verify IC50
Source review; detailed IC50 not reported

Taste-Neutral Functional Beverage and Food Formulation

Because narirutin completely lacks the neohesperidose-driven bitterness of naringin, it is the ideal procurement choice for fortifying beverages, gummies, and chewable supplements with naringenin-class antioxidants. It allows formulators to achieve high polyphenol loading without triggering the ~0.01 mmol/L bitterness threshold that ruins consumer acceptability, thereby eliminating the need for complex cyclodextrin encapsulation[1].

Aqueous Liquid Therapeutics and High-Concentration Dosing

Narirutin's superior aqueous solubility (~500 µg/mL at room temperature) compared to the highly hydrophobic naringenin aglycone (~4.38 µg/mL) makes it the preferred starting material for liquid pharmaceutical formulations. It prevents precipitation in aqueous matrices and ensures consistent dosing uniformity in syrups, drops, and hydrophilic topical gels [2].

In Vitro Pharmacokinetic and Drug-Drug Interaction Modeling

Due to its potent inhibition of OATP1A2 and OATP2B1 (IC50 = 18.2 µM), narirutin is an essential analytical standard for researchers studying the 'grapefruit juice effect' and intestinal drug absorption. It provides a more potent and physiologically relevant baseline for OATP inhibition assays than naringin, ensuring accurate modeling of transporter-mediated pharmacokinetics [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Colonic Flavonoid Absorption Studies
Microbiota‑dependent rutinoside deglycosylation
Verify delayed absorption kinetics and colonic metabolite profile
Rutinoside Biotransformation Research
Specific α‑1,6‑rutinoside substrate for rutinosidases
Confirm enzyme specificity; naringin does not substitute
Allergic Airway Inflammation Research
In vivo eosinophil & IL‑4 endpoint modulation
Validate endpoint response in OVA‑challenge models
High‑Concentration In Vitro Screening
High DMSO solubility supports concentrated stock preparation
Verify solubility and minimal solvent interference in assays

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1.1

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

8

Exact Mass

580.17920569 Da

Monoisotopic Mass

580.17920569 Da

Boiling Point

924.00 to 925.00 °C. @ 760.00 mm Hg

Heavy Atom Count

41

Appearance

Solid powder

Melting Point

160 - 165 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

06M5EAT0YC

Other CAS

14259-46-2

Wikipedia

Narirutin
1: Li Y, Du Y, Yang J, Xiu Z, Yang N, Zhang J, Gao Y, Li B, Shi H. Narirutin produces antidepressant-like effects in a chronic unpredictable mild stress mouse model. Neuroreport. 2018 Jul 18. doi: 10.1097/WNR.0000000000001102. [Epub ahead of print] PubMed PMID: 30028378.
2: Chakraborty S, Basu S. Multi-functional activities of citrus flavonoid narirutin in Alzheimer's disease therapeutics: An integrated screening approach and in vitro validation. Int J Biol Macromol. 2017 Oct;103:733-743. doi: 10.1016/j.ijbiomac.2017.05.110. Epub 2017 May 19. PubMed PMID: 28528948.
3: Liu LN, Wang Y, Jin HY, Ma SC, Liu JP. Application of immunoaffinity purification technology as the pretreatment technology for traditional Chinese medicine: Its application to analysis of hesperidin and narirutin in traditional Chinese medicine preparations containing Citri reticulatae Pericarpium. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 May 15;1021:122-128. doi: 10.1016/j.jchromb.2015.10.005. Epub 2015 Oct 22. PubMed PMID: 26526495.
4: Park HY, Ha SK, Eom H, Choi I. Narirutin fraction from citrus peels attenuates alcoholic liver disease in mice. Food Chem Toxicol. 2013 May;55:637-44. doi: 10.1016/j.fct.2013.01.060. Epub 2013 Feb 13. PubMed PMID: 23416143.
5: Ha SK, Park HY, Eom H, Kim Y, Choi I. Narirutin fraction from citrus peels attenuates LPS-stimulated inflammatory response through inhibition of NF-κB and MAPKs activation. Food Chem Toxicol. 2012 Oct;50(10):3498-504. doi: 10.1016/j.fct.2012.07.007. Epub 2012 Jul 17. PubMed PMID: 22813871.
6: Lee S, Khoo CS, Pearson JL, Hennell JR, Bensoussan A. Liquid chromatographic determination of narirutin and hesperidin in Zhi Ke (Citrus aurantium L.) in the form of the raw herb and of the dried aqueous extract. J AOAC Int. 2009 May-Jun;92(3):789-96. PubMed PMID: 19610369.
7: Funaguchi N, Ohno Y, La BL, Asai T, Yuhgetsu H, Sawada M, Takemura G, Minatoguchi S, Fujiwara T, Fujiwara H. Narirutin inhibits airway inflammation in an allergic mouse model. Clin Exp Pharmacol Physiol. 2007 Aug;34(8):766-70. PubMed PMID: 17600554.
8: Zhang J, Brodbelt JS. Screening flavonoid metabolites of naringin and narirutin in urine after human consumption of grapefruit juice by LC-MS and LC-MS/MS. Analyst. 2004 Dec;129(12):1227-33. Epub 2004 Oct 26. PubMed PMID: 15565223.
9: Manach C, Morand C, Gil-Izquierdo A, Bouteloup-Demange C, Rémésy C. Bioavailability in humans of the flavanones hesperidin and narirutin after the ingestion of two doses of orange juice. Eur J Clin Nutr. 2003 Feb;57(2):235-42. PubMed PMID: 12571654.
10: Puig DG, Pérez ML, Fuster MD, Ortuño A, Sabater F, Porras I, Lidón AG, Del Río JA. Effect of ethylene on naringin, narirutin and nootkatone accumulation in grapefruit. Planta Med. 1995 Jun;61(3):283-5. PubMed PMID: 17238080.

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